Fmoc-NH-ethyl-SS-propionic acid
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Overview
Description
Fmoc-NH-ethyl-SS-propionic acid is a compound commonly used in peptide synthesis . It is a cleavable linker with acid to be reacted with amine-bearing molecules . The Fmoc protecting group can be removed under basic condition to obtain a free amine which can be used for further conjugations .
Synthesis Analysis
Fmoc-NH-ethyl-SS-propionic acid is a compound that can react with various amino acids to form analogs, thereby introducing new amino acid residues during protein synthesis . The compound contains a Fmoc (fluorenylmethyloxycarbonyl) protective group on the amino terminus, an ethyl group on the alpha-carbon, and a disulfide bond between two propionic acid residues .Molecular Structure Analysis
The molecular formula of Fmoc-NH-ethyl-SS-propionic acid is C20H21NO4S2 . The molecular weight is 403.51 .Chemical Reactions Analysis
Fmoc-NH-ethyl-SS-propionic acid can react with amine-bearing molecules . The Fmoc protecting group can be removed under basic conditions to obtain a free amine, which can be used for further conjugations .Physical And Chemical Properties Analysis
The molecular weight of Fmoc-NH-ethyl-SS-propionic acid is 403.51 .Scientific Research Applications
Fmoc-NH-ethyl-SS-propionic acid is a cleavable linker . It has a Fmoc protecting group that can be removed under basic conditions to obtain a free amine, which can then be used for further conjugations . The compound can react with amine-bearing molecules .
- Scientific Field : Bioconjugation Chemistry
- Application Summary : This compound is used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutic agents designed to target and kill cancer cells while sparing healthy cells .
- Methods of Application/Experimental Procedures : The Fmoc protecting group can be removed under basic conditions to obtain a free amine . This free amine can then be used for further conjugations . The disulfide bond can be cleaved with a reducing agent .
- Results/Outcomes : The use of this compound as a linker allows for the targeted delivery of drugs to cancer cells, potentially improving the efficacy of treatment and reducing side effects .
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Peptide Synthesis
- Scientific Field : Biochemistry
- Application Summary : This compound is commonly used in peptide synthesis . Peptides are short chains of amino acids that can serve a variety of functions in the body.
- Methods of Application/Experimental Procedures : The Fmoc protecting group can be removed under basic conditions to obtain a free amine, which can then be used for further conjugations .
- Results/Outcomes : The use of this compound in peptide synthesis allows for the creation of complex peptides with a variety of functions .
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Labeling Primary Amines
- Scientific Field : Bioconjugation Chemistry
- Application Summary : The NHS esters of “Fmoc-NH-ethyl-SS-propionic acid” can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
- Methods of Application/Experimental Procedures : The Fmoc protecting group can be removed under basic conditions to obtain a free amine, which can then be used for further conjugations . The disulfide bond can be cleaved with a reducing agent .
- Results/Outcomes : The use of this compound allows for the labeling of primary amines, which can be useful in a variety of research applications .
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Synthesis of Antibody-Drug Conjugates (ADCs)
- Scientific Field : Biochemistry and Pharmacology
- Application Summary : This compound is used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutic agents designed to target and kill cancer cells while sparing healthy cells .
- Methods of Application/Experimental Procedures : The Fmoc protecting group can be removed under basic conditions to obtain a free amine . This free amine can then be used for further conjugations . The disulfide bond can be cleaved with a reducing agent .
- Results/Outcomes : The use of this compound as a linker allows for the targeted delivery of drugs to cancer cells, potentially improving the efficacy of treatment and reducing side effects .
-
Labeling of Proteins and Oligonucleotides
- Scientific Field : Biochemistry and Molecular Biology
- Application Summary : The NHS esters of “Fmoc-NH-ethyl-SS-propionic acid” can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
- Methods of Application/Experimental Procedures : The Fmoc protecting group can be removed under basic conditions to obtain a free amine . This free amine can then be used for further conjugations . The disulfide bond can be cleaved with a reducing agent .
- Results/Outcomes : The use of this compound allows for the labeling of primary amines, which can be useful in a variety of research applications .
Future Directions
properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S2/c22-19(23)9-11-26-27-12-10-21-20(24)25-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,21,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHUKQIBGGQHPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-NH-ethyl-SS-propionic acid |
Citations
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